molecular formula C10H15N3O B15255634 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane

Cat. No.: B15255634
M. Wt: 193.25 g/mol
InChI Key: DEBJOIFSXQZZDN-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane is a heterocyclic compound that features a unique spiro structure. The compound contains an oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the azaspiro moiety further enhances its chemical and biological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . This method provides a straightforward approach to obtaining the desired oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Uniqueness: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[25]octane stands out due to its spiro structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(6-azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H15N3O/c1-7-12-13-9(14-7)8-6-10(8)2-4-11-5-3-10/h8,11H,2-6H2,1H3

InChI Key

DEBJOIFSXQZZDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CC23CCNCC3

Origin of Product

United States

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